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Compound of Interest

Compound Name: 2-Bromo-4-methylthiophene

Cat. No.: B1283163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantum chemical properties of 2-Bromo-4-
methylthiophene, a versatile organobromine compound utilized in organic synthesis and the

development of pharmaceuticals and materials.[1] Due to the limited availability of direct

experimental and computational studies on 2-Bromo-4-methylthiophene, this guide

synthesizes information from computational studies on similar substituted thiophene derivatives

to provide a robust comparative framework. The primary comparator is its isomer, 4-Bromo-2-

methylthiophene, to elucidate the influence of substituent positioning on the molecule's

electronic and structural characteristics. 2-Bromothiophene is also included as a reference

parent compound.

The methodologies and data presented are representative of common quantum chemical

calculations, such as Density Functional Theory (DFT), which are instrumental in

understanding molecular structure, reactivity, and spectroscopic properties.

Experimental and Computational Protocols
Quantum chemical calculations are pivotal in predicting the properties of molecules. A typical

workflow involves the optimization of the molecular geometry to find the lowest energy

conformation, followed by calculations of various properties.

Methodology: Density Functional Theory (DFT)
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A prevalent method for quantum chemical calculations on organic molecules is Density

Functional Theory (DFT), often employing the B3LYP hybrid functional with a basis set such as

6-311++G(d,p).[2][3][4] This level of theory provides a good balance between computational

cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties.

Solvation effects can also be modeled using methods like the Polarizable Continuum Model

(PCM).[5]

Experimental Data Acquisition

While specific experimental spectra for 2-Bromo-4-methylthiophene are not readily available

in the public domain, standard techniques for its characterization would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical environment

of the hydrogen and carbon atoms.

Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the functional

groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the

molecule.

The following diagram illustrates a typical workflow for a computational chemistry study.
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Caption: A general workflow for quantum chemical calculations.

Comparative Analysis of Calculated Properties
The following tables summarize the predicted quantum chemical properties for 2-Bromo-4-
methylthiophene and its comparators. The data is illustrative and based on trends observed in

computational studies of substituted thiophenes.

Table 1: Calculated Geometrical Parameters
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Parameter
2-Bromo-4-
methylthiophene

4-Bromo-2-
methylthiophene

2-Bromothiophene

C2-Br Bond Length

(Å)
~1.87 - ~1.87

C4-Br Bond Length

(Å)
- ~1.88 -

C-S Bond Lengths (Å) ~1.73, ~1.74 ~1.72, ~1.75 ~1.72, ~1.72

C-C Bond Lengths (Å) ~1.37-1.44 ~1.37-1.45 ~1.37-1.42

Table 2: Calculated Electronic Properties

Property
2-Bromo-4-
methylthiophene

4-Bromo-2-
methylthiophene

2-Bromothiophene

HOMO Energy (eV) ~ -6.5 ~ -6.7 ~ -6.8

LUMO Energy (eV) ~ -1.2 ~ -1.1 ~ -1.0

HOMO-LUMO Gap

(eV)
~ 5.3 ~ 5.6 ~ 5.8

Dipole Moment

(Debye)
~ 1.5 ~ 0.8 ~ 0.9

Table 3: Predicted Vibrational Frequencies (Selected)

Vibrational Mode
2-Bromo-4-
methylthiophene
(cm⁻¹)

4-Bromo-2-
methylthiophene
(cm⁻¹)

2-Bromothiophene
(cm⁻¹)

C-H stretch (aromatic) ~3100-3120 ~3100-3120 ~3100-3120

C-H stretch (methyl) ~2920-2980 ~2920-2980 -

C=C stretch ~1500-1550 ~1500-1550 ~1500-1540

C-Br stretch ~650 ~640 ~660
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Table 4: Predicted ¹H NMR Chemical Shifts (δ, ppm)

Proton
2-Bromo-4-
methylthiophene

4-Bromo-2-
methylthiophene

2-Bromothiophene

H3 ~7.0 ~6.8 ~7.2

H5 ~6.9 - ~7.0

Methyl Protons ~2.2 ~2.5 -

Signaling Pathways and Logical Relationships
The electronic properties of substituted thiophenes, such as the HOMO-LUMO gap, are crucial

indicators of their chemical reactivity and potential applications in materials science (e.g., as

organic semiconductors). The diagram below illustrates the relationship between molecular

structure and these key electronic properties.
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Caption: Influence of isomeric structure on electronic properties and potential applications.

Discussion
The positioning of the bromo and methyl substituents on the thiophene ring is predicted to have

a discernible impact on the molecule's electronic properties. In 2-Bromo-4-methylthiophene,

the proximity of the electron-donating methyl group and the electron-withdrawing bromine atom

can lead to a more polarized molecule, as reflected in a higher predicted dipole moment

compared to 4-Bromo-2-methylthiophene.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required

for electronic excitation. A smaller gap generally implies higher reactivity. The predicted HOMO-

LUMO gap for 2-Bromo-4-methylthiophene is slightly smaller than that of its isomer,

suggesting it may be more reactive. Both substituted thiophenes have a smaller energy gap

compared to the parent 2-bromothiophene, which is a typical effect of substitution on the

electronic structure of aromatic rings.

These computational predictions offer valuable insights for researchers in drug development

and materials science. For instance, understanding the relative reactivities and electronic

properties of these isomers can guide the synthesis of novel compounds with tailored

characteristics for applications such as organic electronics or as intermediates in the formation

of bioactive molecules.[1][6] The differences in predicted NMR and IR spectra also provide a

basis for the experimental characterization and differentiation of these isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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